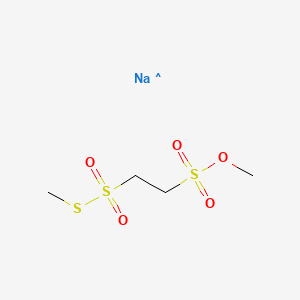![molecular formula C13H15NO B12089200 N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)
N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine is an organic compound with the molecular formula C13H15NO It is characterized by the presence of a benzofuran ring attached to an ethyl group, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine typically involves the reaction of 1-(1-benzofuran-2-yl)ethanone with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-tumor and anti-bacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine.
Uniqueness
N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine is unique due to its specific structural features, which include the combination of a benzofuran ring with a cyclopropanamine moiety. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14-11-6-7-11)13-8-10-4-2-3-5-12(10)15-13/h2-5,8-9,11,14H,6-7H2,1H3 |
InChI Key |
VOGQGWJKDLAPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)


